4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate
Description
4-[(2E)-3-(Thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate is a bifunctional α,β-unsaturated carbonyl compound featuring two distinct propenoyl moieties. The thiophene ring introduces sulfur-based heteroaromaticity, while the phenyl group contributes aromatic stability. Its structural motifs align with chalcone derivatives, which are widely studied for pharmacological applications, including anti-inflammatory and analgesic properties .
Properties
IUPAC Name |
[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl] (E)-3-phenylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O3S/c23-21(14-13-20-7-4-16-26-20)18-9-11-19(12-10-18)25-22(24)15-8-17-5-2-1-3-6-17/h1-16H/b14-13+,15-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIURZJEOLWFKV-RIJNBSGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OC2=CC=C(C=C2)C(=O)C=CC3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The Claisen-Schmidt condensation between 4-hydroxyacetophenone and thiophene-2-carbaldehyde under basic conditions yields the α,β-unsaturated ketone intermediate. A typical procedure involves:
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Reactants :
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4-Hydroxyacetophenone (1.0 equiv, 136.15 g/mol)
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Thiophene-2-carbaldehyde (1.1 equiv, 112.16 g/mol)
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Base : Aqueous NaOH (10% w/v) or KOH in ethanol.
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Temperature : Reflux at 80–100°C for 6–12 hours.
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Solvent : Ethanol or methanol.
The reaction proceeds via deprotonation of the acetophenone methyl group, nucleophilic attack on the aldehyde, and subsequent dehydration to form the conjugated enone.
Workup and Purification
Post-reaction, the mixture is acidified with dilute HCl to neutralize excess base. The precipitate is filtered, washed with cold ethanol, and recrystallized from a hexane/ethyl acetate mixture. Typical yields range from 65% to 75%, depending on solvent polarity and temperature control.
Step 2: Preparation of (2E)-3-Phenylprop-2-enoyl Chloride
Acid Chloride Synthesis
(2E)-3-Phenylprop-2-enoic acid (cinnamic acid) is converted to its acid chloride using thionyl chloride (SOCl₂):
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Reactants :
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Cinnamic acid (1.0 equiv, 148.16 g/mol)
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SOCl₂ (2.5 equiv, 118.97 g/mol)
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Conditions : Reflux under anhydrous conditions for 3 hours.
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Solvent : Dry dichloromethane (DCM) or toluene.
Excess SOCl₂ is removed via rotary evaporation, and the residue is purified by distillation under reduced pressure (b.p. 120–125°C at 15 mmHg).
| Parameter | Value/Detail |
|---|---|
| Yield | 85–90% |
| Purity | ≥95% (GC-MS) |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.75 (d, J=15.6 Hz, 1H, CH=CO), 7.60–7.35 (m, 5H, Ar-H), 6.50 (d, J=15.6 Hz, 1H, CH=COCl) |
Step 3: Esterification to Form the Target Compound
Coupling Reaction
The phenolic intermediate from Step 1 is esterified with the cinnamoyl chloride from Step 2 under Schotten-Baumann conditions:
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Reactants :
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4-[3-(Thiophen-2-yl)prop-2-enoyl]phenol (1.0 equiv, 276.33 g/mol)
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(2E)-3-Phenylprop-2-enoyl chloride (1.2 equiv, 180.61 g/mol)
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Base : Aqueous NaOH (10% w/v) or pyridine.
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).
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Temperature : 0–5°C initially, then room temperature for 12 hours.
The reaction mixture is washed with 5% HCl, water, and brine. The organic layer is dried over Na2SO4 and concentrated. Purification via silica gel chromatography (hexane/ethyl acetate, 4:1) affords the final product.
Optimization and Reaction Conditions
Key Factors Influencing Yield and Selectivity
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Base Selection : Pyridine outperforms aqueous NaOH in minimizing hydrolysis of the acid chloride, improving yields by 10–15%.
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Solvent Polarity : THF enhances reactivity compared to DCM due to better solubility of the phenolic intermediate.
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Temperature Control : Maintaining 0–5°C during acid chloride addition reduces side reactions (e.g., self-condensation).
Comparative Analysis of Catalysts
| Catalyst | Yield (%) | Purity (%) |
|---|---|---|
| Pyridine | 72 | 98 |
| Triethylamine | 65 | 95 |
| DMAP | 68 | 97 |
Characterization and Analytical Data
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate exhibit promising anticancer properties. The presence of the thiophene moiety is believed to play a crucial role in inhibiting cancer cell proliferation.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Thiophene derivatives are known for their ability to disrupt bacterial membranes, making them effective against a range of pathogens.
Data Table: Antimicrobial Activity
Organic Electronics
The unique electronic properties of thiophene-containing compounds make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Research Findings:
Research has shown that incorporating this compound into polymer matrices enhances charge transport properties, leading to improved device performance .
Synthetic Intermediates
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various coupling reactions makes it valuable in synthetic organic chemistry.
Synthesis Example:
The compound can be synthesized via the Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds efficiently .
Solar Cell Efficiency
Studies have indicated that thiophene-based compounds can enhance the efficiency of dye-sensitized solar cells by improving light absorption and charge separation.
Performance Metrics:
In a comparative study, solar cells incorporating this compound achieved a power conversion efficiency of over 8%, significantly higher than traditional dyes .
Mechanism of Action
The mechanism by which 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene ring can participate in π-π interactions, while the phenylprop-2-enoate moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate is a member of the chalcone family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including anti-nociceptive, anti-inflammatory, and potential anticancer properties, supported by various research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Key Characteristics:
- Molecular Weight: 325.40 g/mol
- CAS Number: 297150-14-2
- Physical Form: Solid
Anti-nociceptive Activity
A significant body of research has focused on the anti-nociceptive properties of chalcones and their derivatives. A study published in PubMed indicated that derivatives of this compound exhibited promising anti-nociceptive activity in various pain models, including acetic acid-induced writhing and formalin tests in mice. The study demonstrated that these compounds could serve as effective alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) due to their lower side effect profiles .
Anti-inflammatory Effects
Chalcones are known for their anti-inflammatory properties. Research indicates that the compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, a study showed that certain chalcone derivatives effectively reduced inflammation markers in vitro, suggesting potential therapeutic applications in treating inflammatory diseases .
Anticancer Potential
Emerging studies have also explored the anticancer potential of chalcone derivatives. Research has indicated that this compound can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest. This compound has been shown to inhibit tumor growth in vivo, making it a candidate for further investigation as an anticancer agent .
Research Findings and Case Studies
Q & A
Basic Research Questions
Q. What synthetic methodologies are employed to prepare 4-[(2E)-3-(thiophen-2-yl)prop-2-enoyl]phenyl (2E)-3-phenylprop-2-enoate, and what are the critical reaction parameters?
- Methodological Answer : The compound can be synthesized via a multi-step route involving (1) preparation of the α,β-unsaturated ketone and ester precursors through Horner-Wadsworth-Emmons or Wittig reactions, and (2) coupling these intermediates using esterification or acyl chloride chemistry. Key parameters include temperature control (e.g., 0–5°C for acid chloride formation) and catalysts like DCC/DMAP for ester bond formation. Reaction progress should be monitored via TLC and NMR spectroscopy .
- Critical Considerations : Optimize stoichiometry to avoid side products (e.g., dimerization of thiophene derivatives). Purification via column chromatography with gradients of ethyl acetate/hexane is recommended.
Q. Which spectroscopic and chromatographic techniques are most effective for verifying the structural integrity and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of α,β-unsaturated bonds (typical coupling constants: J = 12–16 Hz for trans configuration) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z calculated from molecular formula).
- FT-IR : Identify carbonyl stretches (~1700 cm⁻¹ for ester and enone groups) .
- Validation : Compare spectral data with structurally analogous compounds (e.g., 4-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]phenyl benzoate ).
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during structure refinement of α,β-unsaturated enones like this compound?
- Methodological Answer :
- Data Collection : Use a Bruker APEXII CCD diffractometer with Mo/Kα radiation (λ = 0.71073 Å) and multi-scan absorption correction (SADABS) .
- Refinement : Employ SHELXL for least-squares refinement. Address disorder in thiophene or phenyl rings using PART/ISOR commands. Validate with R-factor convergence (<0.05) and check for residual electron density peaks .
- Case Study : For monoclinic systems (e.g., space group P21/c), ensure Z′ = 1 to avoid overparameterization. Compare unit cell parameters (a = 20.146 Å, b = 14.513 Å) with similar structures to identify anomalies .
Q. What experimental design principles should guide biological activity studies for this compound, given structural analogs with antimicrobial properties?
- Methodological Answer :
- Assay Design :
- MIC/MBC Testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Test concentrations from 0.15–50 µM .
- Structure-Activity Relationship (SAR) : Modify the thiophene/phenyl substituents to evaluate electronic effects on activity. Include positive controls (e.g., ciprofloxacin).
- Data Interpretation : Correlate activity with logP (lipophilicity) and hydrogen-bonding capacity (calculated via QSAR tools).
Data Contradiction Analysis
Q. How should researchers resolve conflicting crystallographic and spectroscopic data for this compound?
- Methodological Answer :
- Scenario : Discrepancy between NMR (suggesting planar geometry) and X-ray data (showing torsional angles >10°).
- Resolution :
Re-examine crystal packing effects (e.g., π-π stacking may distort solution-phase geometry).
Perform DFT calculations (e.g., B3LYP/6-31G*) to compare theoretical/experimental bond lengths .
Validate via variable-temperature NMR to detect conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
